(S)-2-(1-(tert-butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid (S)-2-(1-(tert-butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13819506
InChI: InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(18)15-5-4-8(6-9(16)17)12(13,14)7-15/h8H,4-7H2,1-3H3,(H,16,17)/t8-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CC(=O)O
Molecular Formula: C12H19F2NO4
Molecular Weight: 279.28 g/mol

(S)-2-(1-(tert-butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid

CAS No.:

Cat. No.: VC13819506

Molecular Formula: C12H19F2NO4

Molecular Weight: 279.28 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(1-(tert-butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid -

Specification

Molecular Formula C12H19F2NO4
Molecular Weight 279.28 g/mol
IUPAC Name 2-[(4S)-3,3-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid
Standard InChI InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(18)15-5-4-8(6-9(16)17)12(13,14)7-15/h8H,4-7H2,1-3H3,(H,16,17)/t8-/m0/s1
Standard InChI Key VACJWZRQZZXARM-QMMMGPOBSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@H](C(C1)(F)F)CC(=O)O
SMILES CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CC(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CC(=O)O

Introduction

Structural Features and Key Functional Groups

The compound’s structure integrates three distinct elements:

  • Boc-protected piperidine ring: The Boc group (tert-butoxycarbonyl) serves as a reversible protecting group for the amine, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid).

  • 3,3-difluoro substituents: Fluorine atoms enhance metabolic stability and lipophilicity, potentially improving bioavailability .

  • Acetic acid side chain: Provides solubility and a site for further chemical modifications, such as amidation or esterification .

Stereochemical Implications: The (S)-configuration at the 4th position aligns with trends in drug design, where stereochemistry often dictates target binding affinity and pharmacokinetic profiles .

Synthesis and Yield Optimization

The synthesis of this compound typically involves multiple steps, including:

  • Piperidine ring formation: Starting from a difluorinated piperidine precursor, which may undergo alkylation or cycloaddition reactions .

  • Boc protection: Introduction of the Boc group via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

  • Acetic acid side-chain incorporation: Likely achieved through nucleophilic substitution or cross-coupling reactions .

Reported Yields:

Reaction StepYieldSource
Boc protection90.0%
Side-chain functionalization79.0%
Final purification76.0%

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

This compound is primarily used in multistep syntheses to generate bioactive molecules:

  • Boc group utility: Facilitates amine protection during reactions involving electrophiles or oxidizing agents.

  • Fluorine’s impact: The 3,3-difluoro motif is associated with enhanced binding to hydrophobic pockets in enzymes, as seen in proteasome inhibitors .

  • Acetic acid reactivity: Enables conjugation with peptides or macrocycles, relevant to antimalarial drug development .

Comparative Analysis with Analogues

Property(S)-2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acidNon-chiral Analog (CAS 1373503-54-8)Azetidine Analog (CAS 1422344-49-7)
Molecular Weight279.28 g/mol279.28 g/mol243.30 g/mol
StereochemistryS-enantiomerRacemic mixtureRacemic mixture
Key ReactivityBoc deprotection, acetic acid derivatizationBoc deprotection, acetic acid derivatizationBoc deprotection, smaller ring strain
ApplicationsChiral drug intermediatesGeneral pharmaceutical intermediatesPeptide synthesis
GHS CodeHazard StatementPrecautionary Measures
H302Harmful if swallowedP301+P317: If swallowed: Do NOT induce vomiting
H315Causes skin irritationP261: Avoid breathing dust/fume
H319Causes serious eye irritationP280: Wear protective gloves/eye protection
H335May cause respiratory irritationP271: Use only outdoors or in a well-ventilated area

Research Findings and Future Directions

Biological Activity Trends

While direct biological data for this compound is limited, structural analogues highlight its potential:

  • Proteasome inhibition: 3,3-difluoropiperidine derivatives show selectivity against Plasmodium falciparum proteasomes, offering antimalarial promise .

  • Metabolic stability: Fluorinated piperidines exhibit reduced hepatic clearance, enhancing in vivo half-life .

Unresolved Challenges

  • Stereoselective synthesis: Scalable methods to achieve high enantiomeric excess remain under investigation .

  • In vivo efficacy: Further studies are needed to validate its utility in drug candidates.

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